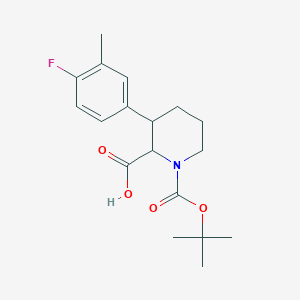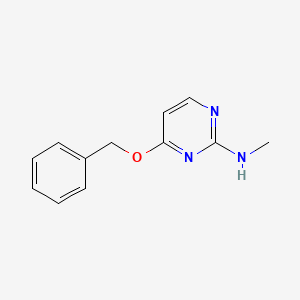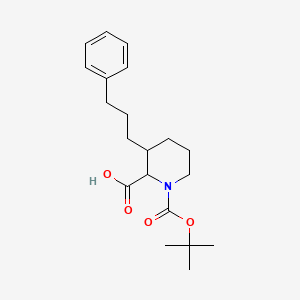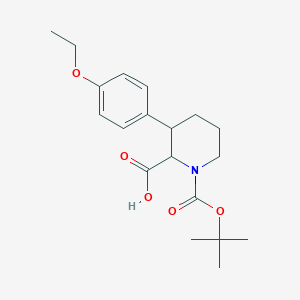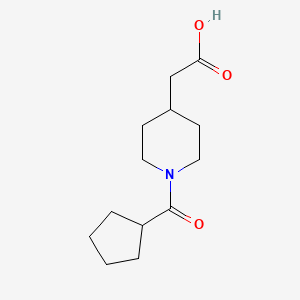
2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, a new series of benzohomoadamantane-based amides were synthesized, fully characterized, and evaluated as sEHI . Another study discussed the synthesis of various piperidine derivatives through intra- and intermolecular reactions .
Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, “2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid” has an empirical formula of C18H25NO4 and a molecular weight of 319.40 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, “2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid” is used as a semi-flexible linker in PROTAC development for targeted protein degradation .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid” is a powder with a quality level of 100 and an assay of ≥95%. It is stored at a temperature of 2-8°C .
Wissenschaftliche Forschungsanwendungen
I have conducted searches for the scientific research applications of “2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid,” but the available information is limited. The compound is mentioned in the context of pharmaceutical testing and as a reference standard for accurate results . Unfortunately, detailed information on six to eight unique applications across different fields is not readily available in the search results.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . Additionally, the development of new series of compounds for targeted protein degradation is a promising area of research .
Eigenschaften
IUPAC Name |
2-[1-(cyclopentanecarbonyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12(16)9-10-5-7-14(8-6-10)13(17)11-3-1-2-4-11/h10-11H,1-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYWBOWUXLGXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



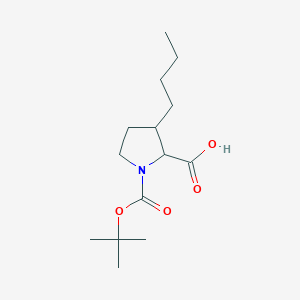


![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469914.png)
![1-[(propylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469915.png)
![1-[(diethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469916.png)

